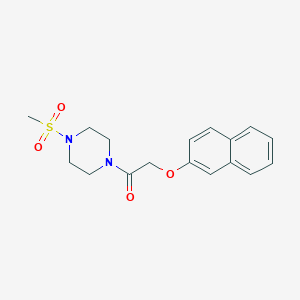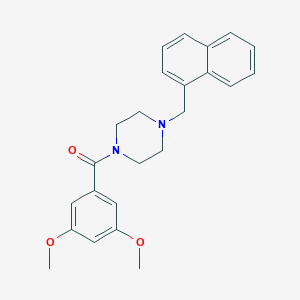
2-phenyl-N-(1,3-thiazol-2-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-phenyl-N-(1,3-thiazol-2-yl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a thiazole derivative that has been synthesized using different methods.
作用机制
The mechanism of action of 2-phenyl-N-(1,3-thiazol-2-yl)butanamide is not fully understood. However, it has been suggested that it may act by inhibiting specific enzymes or receptors involved in different biological processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has different biochemical and physiological effects depending on the concentration and duration of exposure. It has been reported to have anti-cancer, anti-inflammatory, and neuroprotective effects. It has also been shown to modulate the activity of different enzymes and receptors involved in various biological processes.
实验室实验的优点和局限性
The advantages of using 2-phenyl-N-(1,3-thiazol-2-yl)butanamide in lab experiments include its relatively easy synthesis, low toxicity, and potential applications in different fields. However, its limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
未来方向
There are several future directions for the research on 2-phenyl-N-(1,3-thiazol-2-yl)butanamide. These include further studies on its mechanism of action, optimization of its synthesis method, and investigation of its potential applications in different fields such as drug discovery and development, and materials science.
In conclusion, this compound is a chemical compound that has potential applications in different fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its potential applications and limitations.
合成方法
2-phenyl-N-(1,3-thiazol-2-yl)butanamide can be synthesized using different methods. One of the most common methods involves the reaction of 2-aminothiazole with 2-phenylbutyryl chloride in the presence of a base such as triethylamine. The reaction leads to the formation of this compound as the final product.
科学研究应用
2-phenyl-N-(1,3-thiazol-2-yl)butanamide has been studied for its potential applications in various fields. In the field of medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of different diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as an anti-inflammatory agent.
属性
分子式 |
C13H14N2OS |
|---|---|
分子量 |
246.33 g/mol |
IUPAC 名称 |
2-phenyl-N-(1,3-thiazol-2-yl)butanamide |
InChI |
InChI=1S/C13H14N2OS/c1-2-11(10-6-4-3-5-7-10)12(16)15-13-14-8-9-17-13/h3-9,11H,2H2,1H3,(H,14,15,16) |
InChI 键 |
HFMXVXVFGOZHQL-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NC=CS2 |
规范 SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=NC=CS2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-{[1-(Phenylsulfonyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B249073.png)

![N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B249078.png)

![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)
![1-[4-(Methylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249083.png)





methanone](/img/structure/B249096.png)
![1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249097.png)